molecular formula C23H17ClN2O6S B2940098 Ethyl 1-(2-chlorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-47-3

Ethyl 1-(2-chlorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2940098
CAS No.: 899728-47-3
M. Wt: 484.91
InChI Key: VNSNIENYDSRWOZ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-chlorophenyl group at position 1, a naphthalene-2-sulfonyloxy substituent at position 4, and an ethyl ester moiety at position 2. The 6-oxo group completes the dihydropyridazine scaffold.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-naphthalen-2-ylsulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O6S/c1-2-31-23(28)22-20(14-21(27)26(25-22)19-10-6-5-9-18(19)24)32-33(29,30)17-12-11-15-7-3-4-8-16(15)13-17/h3-14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSNIENYDSRWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential based on existing research findings.

Structure and Synthesis

The compound's structure features a dihydropyridazine core substituted with a chlorophenyl group and a naphthalenesulfonyl moiety. The synthesis typically involves multi-step reactions that include the formation of the pyridazine ring followed by various coupling reactions to introduce the substituents.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity by inhibiting key oncogenic pathways. Specifically, compounds in this class have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Pyrazole derivatives have demonstrated inhibitory effects on this target, leading to reduced cell proliferation .
  • Targeting EGFR and Aurora-A Kinase : These are critical in cell cycle regulation and tumor growth. Compounds similar to the one have been reported to inhibit these pathways effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to modulate inflammatory mediators. Studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives generally exhibit broad-spectrum activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives show MIC values as low as 0.22 μg/mL against common bacterial strains such as Staphylococcus aureus .
  • Biofilm Inhibition : The capability to inhibit biofilm formation is crucial in treating chronic infections. Pyrazole derivatives have shown promising results in preventing biofilm development on surfaces .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrazole derivatives:

  • Antitumor Study : A series of pyrazole carboxamides were tested for their cytotoxic effects on cancer cell lines, revealing significant antitumor potential through apoptosis induction.
  • Anti-inflammatory Study : Compounds were assessed for their ability to inhibit LPS-induced inflammation in macrophages, demonstrating a dose-dependent decrease in inflammatory markers.
  • Antimicrobial Study : A comparative study was performed on various pyrazole derivatives against fungal pathogens, revealing that some compounds exhibited superior antifungal activity compared to established drugs.

Summary Table of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorBRAF(V600E), EGFR
Anti-inflammatoryTNF-α, NO production
AntimicrobialBroad-spectrum activity

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonate Ester

The naphthalen-2-ylsulfonyloxy group (-O-SO₂-naphthyl) is a key reactive site, acting as a leaving group in nucleophilic substitution reactions.
Example reactions :

  • Displacement by amines (e.g., alkyl/aryl amines):
    The sulfonate ester undergoes substitution with primary or secondary amines to form N-substituted pyridazine derivatives.

Reagents/Conditions Product Source
Ethanol, reflux with benzylamine4-(Benzylamino)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate,
DMF, K₂CO₃ with morpholine4-Morpholino derivative
  • Hydrolysis to hydroxyl group :
    Acidic or basic conditions cleave the sulfonate ester, yielding the corresponding 4-hydroxy intermediate.

Conditions Product Source
HCl (aq.), 60°C4-Hydroxy-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
NaOH (aq.), refluxSame as above

Ester Hydrolysis

The ethyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions, forming the carboxylic acid.

Conditions Product Source
6M HCl, reflux1-(2-Chlorophenyl)-4-((naphthalen-2-ylsulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid ,
1M NaOH, ethanol/waterSame as above

Key Notes :

  • Hydrolysis rates depend on steric hindrance from the bulky naphthalen-2-ylsulfonyl group.

  • The carboxylic acid can further react with amines to form amides or undergo decarboxylation at elevated temperatures, .

Aromatic Electrophilic Substitution

  • Nitration requires harsh conditions (HNO₃/H₂SO₄, 50°C), yielding para-nitro derivatives due to steric and electronic effects, .

Reduction of the Pyridazine Ring

The 6-oxo group and conjugated double bonds in the pyridazine ring can be reduced selectively:

Reagents Product Source
NaBH₄, MeOHPartial reduction of the carbonyl to alcohol
H₂, Pd/C in THFFully saturated pyridazinyl derivative

Cross-Coupling Reactions

The sulfonate ester or chlorine substituent enables transition-metal-catalyzed cross-couplings:

  • Suzuki-Miyaura coupling (with aryl boronic acids):
    Requires Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O at 80°C to replace the sulfonate group.

  • Buchwald-Hartwig amination :
    Substitutes the chlorine atom on the phenyl ring with amines using Pd catalysts .

Thermal Decomposition

Under pyrolysis (>200°C), the compound decomposes via:

  • Loss of SO₂ from the sulfonate group.

  • Decarboxylation of the ethyl ester, forming CO₂ and hydrocarbon fragments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural differentiators include the naphthalen-2-ylsulfonyloxy group and the 2-chlorophenyl substituent . Below is a detailed comparison with analogs from the evidence:

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
Target Compound 1-(2-Chlorophenyl), 4-(naphthalen-2-ylsulfonyloxy), 3-ethyl ester C₂₃H₁₈ClN₂O₆S 493.91 (calc.) N/A Bulky naphthalene sulfonate; potential enhanced lipophilicity
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 1-(3-Chlorophenyl), 5-cyano, 4-methyl C₁₅H₁₂ClN₃O₃ 317.73 109–110 Higher yield (63%); cyano group enhances electron-withdrawing effects
Ethyl 1-(4-trifluoromethylphenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 1-(4-CF₃-phenyl), 4-CF₃ C₁₅H₁₀F₆N₂O₃ 380.24 N/A Dual trifluoromethyl groups increase hydrophobicity (XLogP3 = 3.4)
Ethyl 1-(2-chlorophenyl)-4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate 1-(2-Chlorophenyl), 4-(4-Cl-phenylsulfonyloxy) C₁₉H₁₄Cl₂N₂O₆S 469.3 N/A Dual chloro substituents; lower molecular weight vs. naphthalene analog
Ethyl 5-cyano-1-(4-nitrophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12g) 1-(4-NO₂-phenyl), 5-cyano, 4-methyl C₁₅H₁₂N₄O₅ 328.28 N/A Nitro group enhances polarity; moderate yield (40%)

Key Structural and Functional Insights

This may influence binding to hydrophobic pockets in biological targets. In contrast, compounds with trifluoromethyl groups (e.g., ) exhibit higher lipophilicity, as quantified by XLogP3 values (~3.4), which could enhance membrane permeability.

Chlorophenyl Position Effects: The 2-chlorophenyl substituent in the target compound differs from the 3- or 4-chlorophenyl analogs (e.g., 12b in ).

Synthetic Yields and Stability: Derivatives with electron-withdrawing groups (e.g., nitro, cyano) generally show lower yields (40–52%) compared to those with electron-donating groups (e.g., methoxy: 81% yield in 12e ). The target compound’s synthesis would likely require optimization due to the bulky sulfonate group.

Pharmacological Relevance (Inferred)

While direct activity data for the target compound are unavailable, structurally related pyridazines demonstrate:

  • Tau Aggregation Inhibition: Ethyl 5-amino-3-(2-chlorophenyl)-4-oxo-thienopyridazine derivatives (e.g., compound 21 ) exhibit anti-aggregation activity, implying that the sulfonate group in the target compound could be explored for similar effects.

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